5,5-Dimethylpyrrolidin-3-one
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Overview
Description
5,5-Dimethylpyrrolidin-3-one is a heterocyclic organic compound featuring a five-membered lactam ring with two methyl groups attached to the fifth carbon atom. This compound is part of the pyrrolidinone family, which is known for its versatile applications in medicinal chemistry and organic synthesis. The presence of the lactam ring imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylpyrrolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or primary amines in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the desired pyrrolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and catalytic processes may be employed to enhance the efficiency and yield of the synthesis. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactam ring to a corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lactam nitrogen or the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the lactam ring.
Substitution: Various substituted pyrrolidinone derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
5,5-Dimethylpyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving lactam-containing molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5,5-Dimethylpyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The lactam ring can form hydrogen bonds and other interactions with active sites of enzymes, thereby inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the methyl groups, used in similar applications.
5-Methylpyrrolidin-2-one: Contains one methyl group, offering slightly different chemical properties.
N-Methylpyrrolidin-2-one: A widely used solvent with a methyl group on the nitrogen atom.
Uniqueness
5,5-Dimethylpyrrolidin-3-one is unique due to the presence of two methyl groups on the fifth carbon atom, which enhances its steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for the development of novel bioactive molecules.
Properties
IUPAC Name |
5,5-dimethylpyrrolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-5(8)4-7-6/h7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXSXVWHVLDJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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